2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
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Overview
Description
The compound is a benzamide derivative with a thiophene and a cyclopentyl group. Benzamides are a class of compounds containing a benzoyl group, C6H5C(=O)-, attached to an amide group -NH2 . Thiophene is a five-membered heterocyclic compound with a sulfur atom, and cyclopentyl is a cycloalkane with a five-membered ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzamides are typically synthesized through the reaction of benzoic acid with ammonia or amines . Thiophene derivatives can be synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzamide, thiophene, and cyclopentyl groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides are typically solid at room temperature, and the presence of the thiophene and cyclopentyl groups could influence properties like solubility and melting point .Scientific Research Applications
- The compound exhibited total antioxidant, free radical scavenging, and metal chelating activity. Some variants even outperformed standard antioxidants .
- Researchers compared its effectiveness with two control drugs. Understanding its antibacterial potential is crucial for developing new antimicrobial agents .
- Their applications span various therapeutic areas, such as cancer treatment, anti-inflammatory drugs, and anti-tumor agents .
- Beyond medicine, benzamides find use in industrial sectors like plastics, rubber, paper, and agriculture .
- Understanding their interactions and potential binding sites can aid drug design and protein engineering .
Antioxidant Properties
Antibacterial Activity
Drug Discovery and Medicinal Chemistry
Industrial Applications
Biological Molecules and Proteins
Thermal Denaturation Studies
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-methyl-1-(2-thiophen-2-ylphenyl)methanamine, have been shown to interact with leukotriene a-4 hydrolase in humans .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and induce changes that affect the protein’s function .
Biochemical Pathways
Compounds with similar structures have been associated with various biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its chemical structure, formulation, and the route of administration .
Result of Action
Based on its structural similarity to other compounds, it may induce changes in cellular processes and functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-7-2-3-8-15(14)17(20)19-13-18(10-4-5-11-18)16-9-6-12-21-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDWEUUUPHFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide |
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